molecular formula C13H18N2O2 B2434493 3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid CAS No. 842965-30-4

3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid

Cat. No.: B2434493
CAS No.: 842965-30-4
M. Wt: 234.299
InChI Key: ZKGWKGQECYCNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of benzoic acid, featuring an amino group and a methylpiperidinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-nitro-4-(4-methylpiperidin-1-yl)benzoic acid with a reducing agent to convert the nitro group to an amino group. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride in hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems to control reaction conditions precisely and optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid
  • 3-Amino-4-(trifluoromethyl)benzoic acid
  • 3-Amino-4-isopropenyl-benzoic acid

Uniqueness

3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid is unique due to the presence of the methylpiperidinyl group, which imparts specific steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-amino-4-(4-methylpiperidin-1-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-4-6-15(7-5-9)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGWKGQECYCNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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